molecular formula C18H26N2O4S B2752688 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide CAS No. 922104-38-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide

Cat. No. B2752688
M. Wt: 366.48
InChI Key: BUBVPGBWFYNUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Sulfonamide compounds are frequently used in the synthesis of heterocyclic compounds, which are crucial in drug design and development. For instance, the synthesis of β-quinoline allylic sulfones under iron catalysis demonstrates the utility of sulfonamides in creating functionalized heterocyclic compounds with broad functional group tolerance, potentially applicable in pharmaceutical synthesis (Xiao et al., 2018).

Drug Design and Biological Activity

Sulfonamides serve as an essential functional group in medicinal chemistry, appearing in a variety of forms across many marketed drugs. Their role is significant in the design of inhibitors for enzymes like carbonic anhydrase, showcasing the versatility of sulfonamides in developing therapeutics with various biological activities (Kalgutkar, Jones, & Sawant, 2010).

Antibacterial and Antiproliferative Agents

The synthesis and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives highlight sulfonamides' role in creating effective antimicrobial and antiproliferative agents. Such compounds have been tested for their cytotoxic activity against different human cell lines, indicating their potential in treating various diseases, including cancer (Abd El-Gilil, 2019).

Environmental Degradation of Antibiotics

Research on the microbial degradation of sulfonamide antibiotics like sulfamethoxazole reveals an unusual pathway involving ipso-hydroxylation followed by fragmentation. This process highlights a novel strategy for eliminating sulfonamide antibiotics from the environment, addressing concerns about antibiotic resistance propagation (Ricken et al., 2013).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-6-9-20-15-10-14(19-25(22,23)11-13(2)3)7-8-16(15)24-12-18(4,5)17(20)21/h6-8,10,13,19H,1,9,11-12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBVPGBWFYNUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide

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